Tert-butyl 4-(3-methoxy-3-oxopropyl)piperazine-1-carboxylate
Overview
Description
“Tert-butyl 4-(3-methoxy-3-oxopropyl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C13H24N2O4 . It has a molecular weight of 272.35 .
Synthesis Analysis
While specific synthesis methods for “Tert-butyl 4-(3-methoxy-3-oxopropyl)piperazine-1-carboxylate” were not found, similar compounds such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate have been synthesized and characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies .Scientific Research Applications
Chemical Synthesis and Characterization
Tert-butyl 4-(3-methoxy-3-oxopropyl)piperazine-1-carboxylate and its derivatives are primarily investigated for their chemical synthesis and structural characterization. Research by Kulkarni et al. (2016) on two derivatives of N-Boc piperazine, including tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate, highlights their synthesis and characterization using techniques like FT-IR, NMR, LCMS, and X-ray diffraction. These compounds showed potential antibacterial and antifungal activities against several microorganisms (Kulkarni et al., 2016).
Biological Evaluation and Antimicrobial Activity
The biological evaluation of tert-butyl piperazine-1-carboxylate derivatives reveals moderate antimicrobial activities. For instance, Sanjeevarayappa et al. (2015) synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate and found it exhibited poor antibacterial but moderate anthelmintic activity (Sanjeevarayappa et al., 2015).
Molecular Structure Analysis
The molecular structure of tert-butyl piperazine-1-carboxylate derivatives is another area of interest. Mamat et al. (2012) reported the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, providing insights into bond lengths and angles typical for this class of compounds (Mamat et al., 2012).
Pharmacological Core Development
Gumireddy et al. (2021) worked on a sterically congested piperazine derivative, tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, using a modified Bruylants approach. This research emphasized the novel chemistry and pharmacological utility of the N-tert-butyl piperazine substructure (Gumireddy et al., 2021).
Corrosion Inhibition Studies
Praveen et al. (2021) investigated the anticorrosive activity of tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate (TBMPCPC) for carbon steel in 1M HCl. This study showed that TBMPCPC could protect steel surfaces with high inhibition efficiency, indicating its potential as a corrosion inhibitor (Praveen et al., 2021).
Anticancer Potential
Fu et al. (2017) designed formononetin-dithiocarbamate hybrids, including tert-butyl 4-(((3-((3-(4-methoxyphenyl)-4-oxo-4H-chromen-7-yl)oxy)propyl)thio)carbonothioyl)piperazine-1-carboxylate, showing significant antiproliferative activity against cancer cells. This research opens avenues for the development of novel anticancer drugs (Fu et al., 2017).
properties
IUPAC Name |
tert-butyl 4-(3-methoxy-3-oxopropyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(17)15-9-7-14(8-10-15)6-5-11(16)18-4/h5-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUALASVNJKBOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(3-methoxy-3-oxopropyl)piperazine-1-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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